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Introduction

TOS-358 is a first-in-class, orally bioavailable, covalent inhibitor of the alpha isoform of the
phosphatidylinositol 3-kinase (PI13Ka) catalytic subunit, p110a, encoded by the PIK3CA gene.
Developed by Totus Medicines, TOS-358 is currently under investigation in Phase 1/1b clinical
trials for the treatment of various solid tumors harboring PIK3CA mutations (NCT05683418).[1]
[2] This document provides detailed protocols for in vivo studies to evaluate the efficacy and
pharmacodynamics of TOS-358 in preclinical cancer models.

TOS-358 distinguishes itself from non-covalent PI3Ka inhibitors by forming a covalent bond
with both wild-type and mutant forms of PI3Ka. This mechanism of action leads to profound
and durable inhibition of the PI3K/Akt/mTOR signaling pathway.[3][4] Preclinical studies have
demonstrated the superior efficacy of TOS-358 in over 30 patient-derived xenograft (PDX) and
cell-derived xenograft (CDX) models compared to reversible inhibitors.[2][5] A key
differentiating feature of TOS-358 is its ability to achieve deep and sustained pathway inhibition
without inducing significant hyperglycemia, a common dose-limiting toxicity associated with
other PI3Ka inhibitors.[2][5]

Mechanism of Action and Signaling Pathway

TOS-358 covalently binds to a cysteine residue in the RAS binding domain of p110a, effectively
blocking the activation of the PI3K pathway.[6] The PI3K/Akt/mTOR pathway is a critical
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signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Mutations
in PIK3CA are among the most common oncogenic drivers in human cancers, leading to
constitutive activation of this pathway. By covalently inhibiting both wild-type and mutant PI3Kaq,
TOS-358 aims to provide a more complete and sustained blockade of this oncogenic signaling.
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Diagram 1: Simplified PISK/Akt/mTOR Signaling Pathway and TOS-358 Inhibition.

Quantitative Data Summary

Preclinical data has demonstrated the potent and selective activity of TOS-358.

Parameter Value Reference
IC50 (Wild-Type PI3Ka) 2.2nM [4]
IC50 (H1047R Mutant PI3Ka) 4.1 nM [4]
In Vivo Models Tested >30 PDX and CDX models [31[5]
i ] Superior to non-covalent
Reported In Vivo Efficacy S [2][3]
inhibitors

o ) No significant induction at
Hyperglycemia in Animal

efficacious doses (mice, rats, [2][5]
Models

dogs)

95% saturating target
Clinical Target Engagement engagement at doses as low [7]

as 5 mg BID in patients

Experimental Protocols
In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a general framework for evaluating the anti-tumor efficacy of TOS-358 in
mouse xenograft models. Specific cell lines or PDX models should be chosen based on their
PIK3CA mutation status.

1. Animal Models and Cell Lines/PDX Models:
e Animals: Female athymic nude mice or NOD-scid gamma (NSG) mice, 6-8 weeks old.

¢ Cell Lines: Use human cancer cell lines with known PIK3CA mutations (e.g., MCF7 (E545K),
T47D (H1047R) for breast cancer; FaDu (KRAS amplified) for head and neck cancer).[6]
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PDX Models: Establish patient-derived xenografts from tumors with confirmed PIK3CA
mutations.

. Tumor Implantation:

For cell lines, subcutaneously inject 5 x 10° cells in a 1:1 mixture of serum-free medium and
Matrigel into the flank of each mouse.

For PDX models, implant small tumor fragments (approximately 20-30 mm3) subcutaneously
into the flank.[8]

. Dosing and Administration:

TOS-358 Formulation: Prepare a suspension of TOS-358 in a suitable vehicle (e.g., 0.5%
hydroxypropyl methylcellulose (HPMC) with 0.1% Tween 80 in water).

Dosing Regimen: Based on preclinical data for other covalent PI3K inhibitors, a starting dose
of 30 mg/kg administered orally twice daily (BID) can be evaluated.[6] Dose-response
studies should be conducted to determine the optimal dose.

Control Groups: Include a vehicle control group and a positive control group (e.g., alpelisib at
a clinically relevant dose).

. Study Endpoints and Monitoring:

Tumor Volume: Measure tumors twice weekly using calipers and calculate volume using the
formula: (Length x Width?)/2.

Body Weight: Monitor body weight twice weekly as an indicator of general health and toxicity.

Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI
(%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x
100.

Study Termination: Euthanize mice when tumors reach a predetermined size (e.g., 1500-
2000 mm?), or if significant weight loss or signs of distress are observed.

. Experimental Workflow:
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Diagram 2: Experimental Workflow for In Vivo Efficacy Studies.

Pharmacodynamic (PD) Biomarker Analysis

This protocol describes methods to assess the in vivo target engagement and pathway
inhibition of TOS-358.

1. Tissue Collection:

o At the end of the efficacy study, or in a separate satellite group of animals, collect tumor and
blood samples at various time points after the final dose (e.g., 2, 6, 24 hours).

o For tumor tissue, snap-freeze a portion in liquid nitrogen for Western blot analysis and fix the
remainder in formalin for immunohistochemistry (IHC).

o Collect blood via cardiac puncture into EDTA-coated tubes and process to plasma for
pharmacokinetic analysis.

2. Western Blot Analysis:

e Protein Extraction: Homogenize snap-frozen tumor tissue in lysis buffer containing protease
and phosphatase inhibitors.

o Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a
PVDF membrane.

e Antibody Incubation: Probe membranes with primary antibodies against key pathway
proteins, including phospho-Akt (Ser473), total Akt, phospho-S6, and total S6. Use a loading
control such as B-actin or GAPDH to ensure equal protein loading.
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» Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent
substrate for detection.

o Quantification: Densitometrically quantify band intensities to determine the extent of pathway
inhibition.

3. Immunohistochemistry (IHC):
o Tissue Processing: Embed formalin-fixed tumors in paraffin and section.

» Staining: Stain tissue sections with antibodies against phospho-Akt (Ser473) to visualize the
spatial distribution of pathway inhibition within the tumor.

e Imaging and Analysis: Acquire images using a slide scanner and quantify staining intensity
using image analysis software.

4. Glucose Monitoring:

» To confirm the lack of hyperglycemia, monitor blood glucose levels in a satellite group of
animals at various time points after TOS-358 administration using a standard glucometer.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vivo
evaluation of TOS-358. These studies are essential to further characterize the anti-tumor
activity and pharmacodynamic effects of this novel covalent PI3Ka inhibitor and to support its
continued clinical development. The unique mechanism of action and favorable preclinical
safety profile of TOS-358 hold significant promise for the treatment of cancers driven by
PIK3CA mutations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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